4-(2,4-dimethoxyphenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of the compound can be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the methoxy groups could participate in substitution reactions, while the carboxamide group could be involved in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals .Scientific Research Applications
Organic Synthesis
This compound has been synthesized as a side product of the Biginelli reaction between 2,4-dimethoxybenzaldehyde, ethyl acetoacetate, and urea . This reaction is a multicomponent reaction used to synthesize dihydropyrimidinone (DHPM) derivatives .
Bacterial RNA Polymerase Inhibitors
Novel N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives, which are similar to the compound , have been synthesized and shown to inhibit bacterial RNA polymerase (RNAP) . These compounds displayed potent antimicrobial activity against Gram-positive bacteria of Staphylococcus aureus and Streptococcus pneumoniae .
Antibacterial Activity
The most promising compound among the N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives showed potent antibacterial activity against clinical isolates of MRSA, VRSA, RRSA, and MPRSP .
Cytotoxicity
The same compound also showed cytotoxicity against LO2 cells . This suggests potential applications in cancer research.
Molecular Docking Studies
Molecular docking studies revealed that the compound interacted with the switch region of the bacterial RNAP . This interaction could be leveraged to develop potent bacterial RNAP inhibitors.
Zinc Oxide Nanoparticles
While not directly related to the compound , the term “ZINC01199496” is associated with zinc oxide nanoparticles . These nanoparticles have a wide variety of applications in biomedical fields such as antibacterial, antifungal, anticancer, anti-inflammatory, and wound healing .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(2,4-dimethoxyphenyl)-6-methyl-N-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-12-17(19(24)22-13-7-5-4-6-8-13)18(23-20(27)21-12)15-10-9-14(25-2)11-16(15)26-3/h4-11,18H,1-3H3,(H,22,24)(H2,21,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPXSJHCNOBTAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=C(C=C(C=C2)OC)OC)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dimethoxyphenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
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